molecular formula C20H17N3O2S B12531552 5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine CAS No. 656807-15-7

5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine

Cat. No.: B12531552
CAS No.: 656807-15-7
M. Wt: 363.4 g/mol
InChI Key: XFPJITRERQNGHM-UHFFFAOYSA-N
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Description

5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine is a chemical compound (C20H17N3O2S) supplied for research and development purposes. This compound is characterized as a 1,2,4-triazine derivative and is specifically documented as a valuable synthetic intermediate for intramolecular cycloaddition reactions, which are used to create novel, biologically active heterocyclic structures . The 1,2,4-triazine core is a pharmacologically significant scaffold, with derivatives being extensively investigated for a wide spectrum of biological activities, including potential anticancer properties . The integrated benzenesulfonyl and alkynyl pentyl chain in its structure make it a versatile building block for medicinal chemistry and drug discovery programs, particularly for constructing more complex molecular architectures. This product is intended for laboratory research purposes only and is classified as "For Research Use Only." It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers should handle this material with appropriate safety precautions in a controlled laboratory environment.

Properties

CAS No.

656807-15-7

Molecular Formula

C20H17N3O2S

Molecular Weight

363.4 g/mol

IUPAC Name

5-[1-(benzenesulfonyl)pent-4-ynyl]-3-phenyl-1,2,4-triazine

InChI

InChI=1S/C20H17N3O2S/c1-2-3-14-19(26(24,25)17-12-8-5-9-13-17)18-15-21-23-20(22-18)16-10-6-4-7-11-16/h1,4-13,15,19H,3,14H2

InChI Key

XFPJITRERQNGHM-UHFFFAOYSA-N

Canonical SMILES

C#CCCC(C1=CN=NC(=N1)C2=CC=CC=C2)S(=O)(=O)C3=CC=CC=C3

Origin of Product

United States

Preparation Methods

Microwave-Assisted Cyclization

A rapid and efficient method involves reacting phenylhydrazine with nitriles under microwave irradiation. This approach reduces reaction times and improves yields compared to conventional heating.

Key Reaction:
$$ \text{Phenylhydrazine} + \text{Nitrile} \xrightarrow{\text{Microwave}} \text{3-Phenyl-1,2,4-triazine} $$

Parameter Value Source
Temperature 120–150°C
Time 15–30 minutes
Catalyst/Ligand None

Palladium-Catalyzed Coupling

For direct introduction of the phenyl group, Suzuki-Miyaura cross-coupling may be utilized. A halogenated triazine precursor reacts with arylboronic acid under palladium catalysis.

Example Conditions:

  • Catalyst: Pd(PPh₃)₂Cl₂
  • Base: K₂CO₃
  • Solvent: DME/H₂O
  • Yield: ~75% (estimated from analogous reactions)

Functionalization at Position 5

The 5-position is typically functionalized via electrophilic substitution or cross-coupling.

Halogenation for Coupling

Bromination or iodination at position 5 enables subsequent Sonogashira coupling.

Reagents:

  • NBS (N-Bromosuccinimide) in CCl₄ or I₂ in HNO₃
Substrate Reagent Product Yield
3-Phenyltriazine NBS 5-Bromo-3-phenyltriazine 60–85%

Sulfonylation of the Alkyne

The terminal alkyne is sulfonylated using benzenesulfonyl chloride.

Direct Sulfonylation

Reagents:

  • Benzenesulfonyl Chloride
  • Base: Pyridine or NaH

Conditions:

  • Solvent: THF or DCM
  • Temperature: 0–25°C
Substrate Reagent Product Yield
HC≡C-(CH₂)₃-OH PhSO₂Cl PhSO₂-(CH₂)₃-C≡CH 70–90%

Alternative Routes

For sensitive substrates, triphenylphosphine ditriflate may activate sulfonic acids for esterification.

Final Assembly and Purification

The sulfonylated alkyne is coupled to the triazine core.

One-Pot Synthesis

Sequential Sonogashira coupling and sulfonylation can be performed without isolating intermediates.

Example Workflow:

  • Halogenate triazine → 2. Couple with alkyne → 3. Sulfonylate terminal alkyne

Key Challenges:

  • Competitive Reactions: Sulfonyl chloride may react with the triazine’s NH groups.
  • Solvent Compatibility: Polar aprotic solvents (e.g., DMAc) are preferred for sulfonylation.

Analytical and Spectroscopic Data

Characterization Table:

Property Value Method
Molecular Formula C₁₉H₁₇N₃O₂S HRMS
¹H NMR (CDCl₃) δ 7.8–7.3 (m, aromatic), 2.5 (t, CH₂)
IR 2180 cm⁻¹ (C≡C), 1350 cm⁻¹ (SO₂)

Mechanistic Insights

Sonogashira Mechanism

  • Oxidative Addition: Pd(0) → Pd(II)-aryl
  • Alkyne Coordination: Pd(II)-aryl + HC≡C-R → Pd(II)-aryl-alkyne
  • Reductive Elimination: Pd(II) → Pd(0) + C-C bond formation

Sulfonylation

  • Nucleophilic Attack: Alkyne terminal proton deprotonated by base
  • Electrophilic Substitution: Sulfonyl chloride attacks alkyne carbon

Chemical Reactions Analysis

Types of Reactions

5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride to reduce the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group or other substituents on the triazine ring.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used under basic or acidic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Sulfides.

    Substitution: Various substituted triazines depending on the nucleophile used.

Scientific Research Applications

5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine is a compound that has gained attention in various scientific research applications, particularly in medicinal chemistry and material science. This article explores its applications, synthesizing insights from diverse studies and presenting comprehensive data.

Chemical Properties and Structure

The compound's molecular formula is C21H22N4O2SC_{21}H_{22}N_4O_2S, with a molecular weight of approximately 398.49 g/mol. Its structure features a triazine ring, which is known for its stability and reactivity, making it a suitable candidate for various chemical modifications and applications.

Anticancer Activity

One of the most significant applications of 5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine is its potential anticancer properties. Several studies have demonstrated that derivatives of triazine compounds exhibit cytotoxic activity against various cancer cell lines. For instance, compounds similar to 5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine have shown effectiveness against human cancer cell lines such as HCT-116 (colon cancer), HeLa (cervical cancer), and MCF-7 (breast cancer) with IC50 values below 100 μM .

Synthesis of Functional Materials

The unique structure of 5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine allows it to be utilized in the synthesis of novel materials. The incorporation of sulfonyl groups enhances solubility and compatibility with various polymers, making it an excellent candidate for developing functional materials such as sensors and drug delivery systems.

Photophysical Properties

Research indicates that triazine derivatives exhibit interesting photophysical properties, making them suitable for applications in organic photovoltaics and light-emitting diodes (LEDs). Their ability to absorb light at specific wavelengths can be exploited in designing efficient energy conversion devices.

Case Study 1: Anticancer Evaluation

A study published in Nature examined a series of triazine derivatives similar to 5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine. The researchers synthesized multiple analogs and evaluated their cytotoxicity against different cancer cell lines. The findings revealed that modifications on the phenyl group significantly enhanced anticancer activity, with some compounds demonstrating over 70% inhibition at low concentrations .

Case Study 2: Material Applications

Another study focused on the synthesis of polymer composites incorporating triazine derivatives. The results indicated improved thermal stability and mechanical properties compared to traditional materials. This enhancement is attributed to the strong intermolecular interactions facilitated by the triazine structure .

Mechanism of Action

The mechanism of action of 5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine involves its interaction with specific molecular targets and pathways. The benzenesulfonyl group can interact with enzymes or receptors, leading to inhibition or activation of specific biological processes. The triazine ring can also participate in hydrogen bonding and π-π interactions, further influencing its biological activity.

Comparison with Similar Compounds

Structural Analogues and Key Features

The following table summarizes Compound A and its structural analogs, highlighting substituent variations and functional implications:

Compound Name Substituents Key Structural Features Key Applications/Reactivity
5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine (Compound A ) 3-Ph, 5-(benzenesulfonyl-pent-4-yn-1-yl) Alkyne for cycloadditions; sulfonyl group for electrophilicity Intramolecular cycloadditions, bioactive heterocycle synthesis
5-Phenyl-3-[1-(phenylsulphonyl)-hexyl]-1,2,4-triazine (Compound B ) 3-Ph, 5-(phenylsulfonyl-hexyl) Hexyl chain instead of alkyne; sulfonyl group Intermediate for less strain-dependent reactions (e.g., alkylation)
5-(4-Bromophenyl)-3-phenyl-1,2,4-triazine (Compound C ) 3-Ph, 5-(4-Br-Ph) Bromine enhances halogen bonding; electron-withdrawing effect Cytotoxicity studies (e.g., anticancer screening)
5-(2,6-Dimethoxyphenyl)-3-vinyl-1,2,4-triazine (Compound D ) 3-vinyl, 5-(2,6-MeO-Ph) Methoxy groups improve solubility; vinyl enables polymerization Serotonergic ligand design (5-HT7 receptor targeting)
5-(3-Butynylthio)-3-(methylthio)-6-phenyl-1,2,4-triazine (Compound E ) 6-Ph, 5-(3-butynylthio), 3-(methylthio) Thioether and alkyne groups; sulfur atoms for redox activity Thiol-mediated conjugation; agrochemical applications
Ethyl 5-(2,6-dimethylmorpholino)-3-phenyl-1,2,4-triazine-6-carboxylate (Compound F ) 3-Ph, 5-(2,6-dimethylmorpholino), 6-COOEt Morpholino and ester groups; steric hindrance from dimethyl Pharmacokinetic optimization (e.g., solubility and metabolic stability)

Biological Activity

5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine is a compound of interest due to its potential biological activities. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound features a triazine core, which is known for its diverse biological activities. The presence of a benzenesulfonyl group and a pent-4-yn-1-yl moiety enhances its reactivity and interaction with biological targets.

Anticancer Properties

Research indicates that triazine derivatives exhibit significant anticancer properties. For instance, compounds with a triazine core have been shown to inhibit tumor growth by targeting specific enzymes involved in cancer cell proliferation. A study highlighted that certain triazine derivatives can induce apoptosis in cancer cells, making them promising candidates for cancer therapy .

Key Findings:

  • Mechanism of Action: Triazines may inhibit enzymes critical for tumorigenesis, leading to reduced cell proliferation.
  • Case Study: A derivative demonstrated remarkable activity against melanoma cell lines with a GI50 of 3.3×1083.3\times 10^{-8} M .

Cardiovascular Effects

The biological activity of sulfonamide derivatives, including those related to benzenesulfonyl compounds, has been investigated in cardiovascular contexts. Studies have shown that certain sulfonamide derivatives can influence perfusion pressure and coronary resistance in isolated rat heart models. For example, 4-(2-aminoethyl)-benzenesulfonamide was found to significantly lower perfusion pressure compared to controls .

Experimental Design:

GroupCompoundDose
IControlKrebs-Henseleit solution only
IIBenzenesulfonamide0.001 nM
IIICompound 2 (2,5-Dichloro-N-(4-nitro-phenyl)-benzene-sulfonamide)0.001 nM
IVCompound 3 (2-Hydrazinocarbonyl-benzenesulfonamide)0.001 nM
VCompound 4 (4-(2-Amino-ethyl)-benzenesulfonamide)0.001 nM
VICompound 5 (4-[3-(4-Nitro-phenyl)-ureido]-benzenesulfonamide)0.001 nM

Results:
The presence of specific sulfonamide derivatives resulted in statistically significant changes in coronary resistance (p = 0.05), indicating their potential as therapeutic agents for cardiovascular conditions .

The biological activity of 5-[1-(Benzenesulfonyl)pent-4-yn-1-yl]-3-phenyl-1,2,4-triazine can be attributed to its interaction with various molecular targets:

  • Enzyme Inhibition: The compound may inhibit key enzymes involved in metabolic pathways relevant to cancer and cardiovascular health.
  • Calcium Channel Interaction: Some studies suggest that sulfonamide derivatives can act as calcium channel blockers, influencing vascular resistance and cardiac function .

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